1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- is a chemical compound that belongs to the class of benzodithioles This compound is characterized by the presence of a benzene ring fused with a dithiole ring, and a tert-butylthio group attached to the second position of the dithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- typically involves the reaction of 1,3-benzodithiole with tert-butylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- include sulfoxides, sulfones, thiols, and dithiols, depending on the type of reaction and reagents used.
Scientific Research Applications
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: Similar in structure but lacks the tert-butylthio group.
1,2-Benzenedithiol: Contains two thiol groups attached to a benzene ring.
Dibenzo-1,3,6-trithiocin: A related compound with a trithiocin ring structure.
Uniqueness
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
57198-62-6 |
---|---|
Molecular Formula |
C11H14S3 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C11H14S3/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7,10H,1-3H3 |
InChI Key |
WEJZKHOXKUZUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.